BenchChemオンラインストアへようこそ!

N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 305355-48-0, MFCD01038456, C₁₈H₁₅BrN₄O₂, MW 399.25 g/mol) is a synthetic hydrazone derived from the condensation of 4-bromobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The compound belongs to the pyrazole-5-carbohydrazide hydrazone family, a structural class extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C18H15BrN4O2
Molecular Weight 399.2 g/mol
Cat. No. B11991179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Molecular FormulaC18H15BrN4O2
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+
InChIKeyGTYAGIQCYCCZKZ-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide – Chemical Identity, Hydrazone Class, and Research Procurement Relevance


N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 305355-48-0, MFCD01038456, C₁₈H₁₅BrN₄O₂, MW 399.25 g/mol) is a synthetic hydrazone derived from the condensation of 4-bromobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide . The compound belongs to the pyrazole-5-carbohydrazide hydrazone family, a structural class extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory activities [1]. Sigma-Aldrich supplies this compound under catalog number R584061 as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research; the vendor does not provide analytical data and the product is sold 'as-is' with buyer responsibility for identity and purity confirmation .

Why N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Cannot Be Replaced by Generic Analogs Without Loss of Key Structural Determinants


Within the pyrazole-5-carbohydrazide hydrazone class, three structural variables dictate biological outcome: (i) the substitution pattern on the benzylidene ring (4-Br vs. 3-Br, 4-Cl, or unsubstituted), (ii) the 3-aryl group on the pyrazole core (4-methoxyphenyl vs. methyl, isopropyl, or 4-methylphenyl), and (iii) the hydrazone C=N geometry (E/Z) [1]. The 4-bromo substituent on the benzylidene moiety is a critical pharmacophoric element in related DPP-4 inhibitors, where the 4-bromobenzylidene-bearing compound 2f exhibited an IC₅₀ of 1.266 nM, outperforming sitagliptin (IC₅₀ = 4.380 nM) by 3.5-fold [2]. Similarly, the 4-methoxyphenyl group on the pyrazole ring is conserved in the potent SphK1 inhibitor SKI-178 (Ki = 1.33 µM), underscoring its role in target engagement [3]. Simple replacement with the positional isomer N'-(3-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (Sigma R994103), the 3-methyl analog (CAS 303098-47-7), or the 4-chloro analog alters the electronic and steric profile at both the hydrazone terminus and the pyrazole 3-position, rendering biological data from such analogs non-transferable [1].

Quantitative Differentiation Evidence for N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Versus Closest Analogs


Positional Bromine Isomerism: 4-Bromo vs. 3-Bromo Benzylidene Substitution Defines Molecular Topology and Procurement Identity

The target compound bears the bromine atom at the para (4-) position of the benzylidene ring, whereas the closest commercially available comparator, N'-(3-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (Sigma R994103, CAS 307325-16-2), carries bromine at the meta position [1]. In the DPP-4 inhibitor series, the 4-bromobenzylidene thiosemicarbazide analog 2f achieved an IC₅₀ of 1.266 ± 0.264 nM, representing a 3.5-fold potency gain over sitagliptin (IC₅₀ = 4.380 ± 0.319 nM); the 4-bromo regiochemistry was essential for this activity, consistent with docking predictions favoring para-halogen interactions within the target binding pocket [2]. Positional isomerism alters the dihedral angle between the bromophenyl and pyrazole rings, as demonstrated crystallographically for N′-[(1E)-4-bromobenzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide (dihedral angle = 28.09°) [3].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

3-Aryl Substituent on Pyrazole Core: 4-Methoxyphenyl vs. Methyl or Isopropyl Determines SphK1 Inhibitory Activity

The 3-(4-methoxyphenyl) substituent on the pyrazole ring is a conserved pharmacophoric element in the SphK1-selective inhibitor SKI-178 (N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide), which exhibits a Ki of 1.33 µM against SphK1 with >19-fold selectivity over SphK2 (Ki >> 25 µM) and cytotoxicity IC₅₀ values of 0.1–1.8 µM across multiple cancer cell lines [1]. In contrast, the 3-methyl analog, N'-(4-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide (CAS 303098-47-7), lacks the extended aromatic system required for the key π-stacking interaction observed in SphK1 docking poses . Similarly, the 3-isopropyl analog (CAS 403659-79-0) introduces steric bulk incompatible with the SphK1 sphingosine-binding pocket geometry .

Kinase Inhibition Sphingolipid Signaling Cancer Biology

Halogen Identity on Benzylidene Ring: 4-Bromo vs. 4-Chloro vs. Unsubstituted Influences Lipophilicity, Halogen Bonding, and Anticancer Potency

The 4-bromobenzylidene moiety imparts distinct physicochemical properties compared to the 4-chloro and unsubstituted benzylidene analogs. In the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone series, compounds with Log P values in the range of 4.12–6.80 exhibited A549 lung cancer cell growth inhibition; the 4-bromo substituent contributes approximately +0.8 to +1.0 Log P units relative to the unsubstituted phenyl analog based on Hansch π constants (Br π = +0.86 vs. H π = 0.00 vs. Cl π = +0.71) [1][2]. In a naproxen-based hydrazone study, the pure hydrophobic 4-bromo substitution on the aldehyde-derived portion yielded an MCF-7 IC₅₀ of 1.49 µM, superior to hydrophilic substitutions at the same position [3]. The N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analog (available from Sigma-Aldrich, MFCD01914136) and the unsubstituted benzylidene analog (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide each present distinct halogen-bonding donor/acceptor profiles and reduced lipophilicity, predicting altered membrane permeability and target-binding kinetics [1].

Halogen Bonding Lipophilicity Anticancer Drug Design

Sigma-Aldrich AldrichCPR Curation Status: Differentiated Procurement Pathway and Quality Assurance Caveats

The target compound is listed in the Sigma-Aldrich AldrichCPR (Chemical Product Repository) catalog as a 'rare and unique chemical' under product number R584061 . This curation status explicitly indicates that the compound is provided without analytical characterization and is sold on an 'as-is' basis, with the buyer assuming full responsibility for identity and purity verification . The positional isomer N'-(3-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (R994103) carries the identical AldrichCPR designation and disclaimer . In contrast, the 3-methyl analog N'-(4-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is commercially available from AKSci (Catalog 1568CQ) at a specified purity of 95% . The (E)-N'-(4-bromobenzylidene)-3-isopropyl analog is listed on ChemicalBook with defined molecular weight (335.2 g/mol) and CAS registry (403659-79-0) . This procurement landscape means that no two suppliers offer comparable quality-assurance documentation for closely related analogs; researchers must independently validate whichever compound they source.

Chemical Procurement Compound Library Screening Early Discovery

Class-Level Anticancer Potential: Pyrazole-5-Carbohydrazide Hydrazones Demonstrate A549 Cell Growth Inhibition with Defined Lipophilicity Window

A series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives was systematically evaluated for A549 lung cancer cell growth inhibition. All compounds in the series exhibited inhibitory effects, and structure-activity relationship analysis established that compounds with Log P values in the range of 4.12–6.80 were active, with the salicylaldehyde-derived hydrazone showing the strongest effect [1]. The target compound N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, though not explicitly included in the reported compound set, possesses structural features (4-bromobenzylidene hydrazone, 3-(4-methoxyphenyl) pyrazole core) predicted to yield a Log P within the active window of 4.12–6.80, based on the additive contributions of its substituents [2]. This prediction is consistent with the observation that the related unsubstituted benzylidene analog (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide demonstrated an A549 IC₅₀ of approximately 26 µM , establishing the baseline potency expected for this scaffold.

Lung Cancer Apoptosis Cell-Based Screening

Highest-Value Research and Screening Applications for N'-(4-Bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide


A549 Lung Cancer Phenotypic Screening with Log P-Guided Compound Selection

The compound is a rational candidate for inclusion in focused libraries targeting A549 non-small-cell lung cancer. Its predicted Log P falls within the 4.12–6.80 window empirically associated with A549 growth inhibition in the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone class, and the 4-bromobenzylidene moiety is expected to enhance potency beyond the ~26 µM baseline observed for the unsubstituted benzylidene comparator [1]. Researchers should conduct independent MTT assays to establish the compound's IC₅₀ and apoptosis induction profile, using the (E)-N'-benzylidene analog as an internal reference for potency comparison.

SphK1/SphK2 Selectivity Profiling Using the 3-(4-Methoxyphenyl)pyrazole Pharmacophore

Given that the 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide core is the pharmacophoric scaffold of SKI-178 (SphK1 Ki = 1.33 µM, >19-fold selectivity over SphK2), the target compound can serve as a structurally distinct analog for probing the contribution of the N'-benzylidene substituent to SphK1 binding affinity and isoform selectivity [2]. Comparative SphK1/SphK2 enzymatic assays using SKI-178 as a reference inhibitor will clarify whether the 4-bromobenzylidene hydrazone modification retains, enhances, or diminishes SphK1 inhibition relative to the 1-(3,4-dimethoxyphenyl)ethylidene hydrazone present in SKI-178.

Halogen Bonding and Lipophilicity SAR Studies in Kinase or Enzyme Inhibitor Design

The 4-bromobenzylidene moiety provides a well-defined halogen-bond donor (σ-hole on bromine) and a predictable Log P increment (+0.86 vs. unsubstituted phenyl) for systematic SAR studies [1][3]. The compound can be tested in parallel with its 4-chloro analog (Sigma-Aldrich, MFCD01914136) and the unsubstituted benzylidene derivative to deconvolute the contributions of halogen bonding vs. hydrophobicity to target binding. This is particularly relevant for DPP-4 and related serine protease targets where halogen bonding has been implicated in potency gains.

Early Discovery Library Screening Requiring Independent QC Workflows

As an AldrichCPR catalog item sold without analytical characterization, the compound necessitates a defined in-house quality control protocol (¹H NMR, HPLC-UV/ELSD, HRMS) prior to any biological assay . This requirement, while adding a step to the workflow, allows researchers to establish exact purity and identity documentation that exceeds vendor-provided data for comparator analogs (e.g., the 3-methyl analog at 95% purity from AKSci). This scenario is suited for laboratories with established analytical chemistry capabilities that prioritize compound integrity over rapid 'out-of-the-box' testing.

Quote Request

Request a Quote for N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.